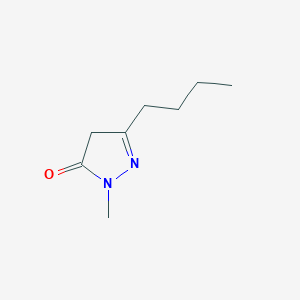
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (3-BFDHP) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyrazolone, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 3-BFDHP has attracted the attention of researchers due to its unique structure and versatile properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are the focus of
Applications De Recherche Scientifique
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a model compound in the study of various biochemical processes, such as enzyme kinetics, metabolic pathways, and drug metabolism. It has also been used to study the structure-activity relationships of various bioactive compounds. In addition, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been used to understand the mechanism of action of drugs and to develop new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not fully understood. However, it is believed that its ability to interact with various enzymes and receptors is responsible for its biological activity. For example, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to bind to the GABA-A receptor, which is responsible for the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of various neurotransmitter systems, such as the GABA-A receptor. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a number of anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, its ability to interact with various enzymes and receptors makes it a valuable tool for studying biochemical and physiological processes. However, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has some limitations, such as its low solubility in water and its potential to interact with other compounds.
Orientations Futures
There are a number of potential future directions for the study of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. These include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of various biological processes. Finally, further studies into its solubility and interactions with other compounds could lead to new ways to use 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments.
Méthodes De Synthèse
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized through a variety of methods. One of the most common methods is a two-step process. First, 3-fluoro-4-methylbenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 3-fluoro-4-methyl-1-phenyl-1H-pyrazole. Then, 3-fluoro-4-methyl-1-phenyl-1H-pyrazole is reacted with butyl bromide in the presence of a base to form the desired product, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.
Propriétés
IUPAC Name |
5-butyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQFGBTKRLUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[(3-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345720.png)
![2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345722.png)
![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)


![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)

